Product packaging for Epithienamycin(Cat. No.:CAS No. 64090-99-9)

Epithienamycin

Número de catálogo: B1209815
Número CAS: 64090-99-9
Peso molecular: 272.32 g/mol
Clave InChI: WKDDRNSBRWANNC-UHFFFAOYSA-N
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Descripción

Historical Discovery and Classification within the Carbapenem (B1253116) Family

The story of epithienamycin is intrinsically linked to the discovery of thienamycin (B194209) in 1976 from the soil bacterium Streptomyces cattleya. wikipedia.orgdrugs.com Thienamycin was the first identified compound of the carbapenem class, a new family of β-lactam antibiotics characterized by a carbapenem backbone instead of the traditional penam (B1241934) or cephem nucleus. wikipedia.orgclockss.org This discovery spurred extensive research efforts to find other naturally occurring carbapenems. clockss.org

In this wave of discovery, researchers identified a series of related compounds, the epithienamycins, from various Streptomyces species, including Streptomyces flavogriseus and Streptomyces olivaceus. nih.govasm.orgmedchemexpress.com These compounds are structurally related to thienamycin, often differing in the stereochemistry at the C-6 or C-8 positions and the nature of the side chain at the C-2 position. asm.org The term "epi" in their name specifically denotes an inversion of stereochemistry at a critical carbon atom compared to the parent compound, thienamycin, a modification that influences their biological activity. Like other carbapenems, the epithienamycins are classified as β-lactam antibiotics that act by inhibiting bacterial cell wall synthesis. nih.gov

Researchers have isolated and characterized several members of the this compound family. nih.govmedchemexpress.com These natural analogs provided early insights into the structure-activity relationships of the carbapenem core. Key identified members include this compound A, C, D, and E, each with distinct structural features. For instance, epithienamycins D and C are stereoisomers of N-acetyl thienamycin and N-acetyl dehydrothienamycin, respectively. asm.org Studies on blocked mutants of producing organisms, such as Streptomyces griseus, helped to elucidate the biosynthetic relationships between these different analogs. tandfonline.com

Below is a table detailing some of the identified members of the this compound series.

Compound NameMolecular FormulaKey Structural FeaturesReference
This compound A C13H18N2O5SA carbapenem with an N-acetylated side chain. ebi.ac.ukmedchemexpress.com ebi.ac.ukmedchemexpress.com
This compound C C13H18N2O5SAlso known as MM 22381. knapsackfamily.com A stereoisomer of N-acetyl dehydrothienamycin. asm.org knapsackfamily.comasm.org
This compound D C13H18N2O5SA carbapenem antibiotic. medchemexpress.com A stereoisomer of N-acetyl thienamycin. asm.org asm.orgmedchemexpress.com
This compound E C13H16N2O8S2Also known as MM 13902. nih.gov Carries sulfo and acetyl substituents on the hydroxy and amino groups. nih.govebi.ac.uk asm.orgnih.govebi.ac.uk

The discovery of the carbapenem class, including thienamycin and the epithienamycins, marked a pivotal moment in the history of β-lactam antibiotics. clockss.org For decades, penicillins and cephalosporins were the dominant β-lactam agents. researchgate.net However, the rise of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, created an urgent need for new, stable antibiotics. medwinpublishers.comnih.gov

Carbapenems emerged as a powerful solution. They possess an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria and, crucially, exhibit a high degree of resistance to hydrolysis by most common β-lactamases. wikipedia.orgdrugs.comnih.gov The discovery of the first carbapenems, such as thienamycin and the olivanic acids (which include members of the this compound family), ushered in a new era in the fight against resistant bacteria. nih.govnih.gov These natural products demonstrated that modifications to the core β-lactam structure could overcome established resistance mechanisms, setting the stage for the development of last-resort antibiotics. ebi.ac.uknih.gov

Academic Relevance and Research Trajectory of this compound

The epithienamycins, while not developed into clinical drugs themselves, hold significant academic relevance. Their study has contributed substantially to the fields of chemical biology and synthetic chemistry, influencing how scientists approach the development of new therapeutic agents.

Natural products are a cornerstone of drug discovery, often providing novel chemical scaffolds, or "lead compounds," that can be optimized for therapeutic use. up.ac.zamdpi.com In the carbapenem story, thienamycin was the quintessential lead compound. clockss.orgontosight.ainih.gov The epithienamycins, as close structural relatives, were part of the initial pool of natural carbapenems that validated this new scaffold as a promising area for antibiotic development.

The study of the this compound family and other early carbapenems helped researchers understand the fundamental biological and chemical properties of this class. clockss.orgresearchgate.net Investigating their broad antibacterial activity and their interactions with bacterial targets like penicillin-binding proteins (PBPs) provided a deeper understanding of their mechanism of action. ontosight.ai The structural variations among the this compound series offered valuable data on how small molecular changes could affect antibacterial potency and stability, guiding the initial principles of carbapenem structure-activity relationships.

The discovery of thienamycin and the epithienamycins presented a major challenge and opportunity for synthetic organic chemists. Thienamycin itself was found to be chemically unstable, particularly in solution, which made it unsuitable for clinical development. wikipedia.orgclockss.org This instability spurred a massive effort in the chemistry community to synthesize the core carbapenem structure and to create more stable and effective derivatives. clockss.org

The structural diversity of the naturally occurring epithienamycins provided crucial clues for this synthetic endeavor. researchgate.net Their varied stereochemistry and side chains informed medicinal chemists about which parts of the molecule could be modified to improve stability without sacrificing antibacterial activity. This "lead optimization" process, based on the structures of natural carbapenems, led directly to the development of imipenem, the first clinically used carbapenem. clockss.orgnih.gov Imipenem is a more stable N-formimidoyl derivative of thienamycin, and its creation was a triumph of synthetic and medicinal chemistry, demonstrating how a natural product lead can be transformed into a life-saving drug. nih.govontosight.ai The progress in synthetic methodologies established during the pursuit of carbapenem derivatives has had a lasting impact on the field of organic chemistry. clockss.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O4S B1209815 Epithienamycin CAS No. 64090-99-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDRNSBRWANNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117448
Record name 3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64090-99-9
Record name 3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64090-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thienamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064090999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Epithienamycin: Pathways, Enzymes, and Genetic Determinants

Elucidation of Biosynthetic Gene Clusters (BGCs) in Producer Microorganisms

The genetic blueprint for epithienamycin production is encoded within a biosynthetic gene cluster (BGC), a contiguous region of DNA containing all the necessary genes for the synthesis of a specific secondary metabolite. Research into this compound-producing organisms, such as Streptomyces flavogriseus and Streptomyces fulvoviridis, has been pivotal in understanding its biosynthesis, often through comparison with the well-characterized thienamycin (B194209) BGC from Streptomyces cattleya. nih.govresearchgate.netnih.gov

Identification and Annotation of Key Genes (e.g., thn genes, car genes)

Key to understanding this compound biosynthesis is the study of the homologous thienamycin (thn) gene cluster in S. cattleya. nih.govnih.gov This cluster contains genes responsible for the formation of the bicyclic carbapenem (B1253116) core, as well as for the attachment and modification of the side chains. nih.gov For instance, genes like thnE and thnM are homologs of carB and carA respectively, which are involved in the early steps of simple carbapenem synthesis, suggesting a conserved mechanism for the formation of the β-lactam ring. nih.gov

In silico analysis of the genome of S. flavogriseus, a known producer of epithienamycins, has revealed a cryptic gene cluster that is highly related to the thn cluster of S. cattleya. nih.gov This discovery strongly suggests that this cluster is responsible for this compound biosynthesis. nih.gov The genes within this cluster are predicted to encode enzymes for carbapenem core synthesis, side-chain attachment, and regulation. nih.govnih.gov

The table below summarizes some of the key genes identified in the homologous thienamycin BGC, which are presumed to have functional equivalents in the this compound BGC.

GeneProposed Function in Thienamycin BiosynthesisHomolog in Simple Carbapenem BGC
thnEInvolved in the formation of the pyrroline (B1223166) ringcarB
thnMβ-lactam synthetase, involved in forming the β-lactam ringcarA
thnGPutative 2-oxoglutarate-dependent dioxygenase, possibly involved in desaturationcarC
thnK, thnL, thnPCobalamin-dependent radical S-adenosylmethionine (RS) enzymes, likely involved in side-chain modifications and ring stereoinversion-
thnR, thnH, thnTInvolved in the stepwise truncation of Coenzyme A to form the cysteamine (B1669678) side chain-
thnFN-acetyltransferase, responsible for the formation of N-acetylthienamycin-

Comparative Genomic Analysis of this compound and Related Carbapenem BGCs

Comparative analysis between the putative this compound BGC in S. flavogriseus and the thienamycin BGC in S. cattleya reveals a high degree of synteny, meaning the genes are arranged in a similar order. nih.gov This similarity in gene organization and protein conservation suggests that the biosynthetic pathways for thienamycin and this compound are largely parallel. nih.govresearchgate.net

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic cascade. While much of the detailed biochemical work has been performed on the enzymes from the thienamycin pathway, the high genetic similarity allows for well-founded inferences about the enzymatic processes leading to this compound.

Characterization of Enzymes Involved in Carbapenem Core Formation (e.g., β-lactam synthetase)

The initial steps in the biosynthesis of the carbapenem nucleus are believed to be conserved across different carbapenems, including this compound. This process involves the formation of the characteristic bicyclic β-lactam structure from primary metabolic precursors like glutamate (B1630785) and acetate. nih.gov An essential enzyme in this process is the β-lactam synthetase, homologous to ThnM in the thienamycin pathway, which catalyzes the formation of the four-membered β-lactam ring, a hallmark of this class of antibiotics. nih.govnih.gov

Biochemical Mechanisms of Side Chain Elaboration (e.g., C-2 and C-6 modifications)

The structural diversity among carbapenems arises from the different side chains attached to the C-2 and C-6 positions of the core structure. The C-6 hydroxyethyl (B10761427) side chain is derived from methionine through two successive methylation events. nih.gov

The C-2 side chain of this compound, like that of thienamycin, is a cysteaminyl group. For years, it was thought that cysteine was directly incorporated. However, elegant biochemical studies on the thienamycin pathway have revealed a more complex origin. nih.gov The side chain is actually derived from the stepwise enzymatic degradation of Coenzyme A (CoA). nih.gov This process provides the cysteamine moiety that is ultimately attached to the carbapenem core. nih.gov

Role of Specific Enzymes (e.g., ThnR, ThnH, ThnT, A933 acylase) in Side Chain Maturation

In the well-studied thienamycin pathway, three specific enzymes—ThnR, ThnH, and ThnT—are responsible for the incremental truncation of CoA to produce cysteamine. nih.gov

ThnR , a Nudix hydrolase, cleaves CoA to 4'-phosphopantetheine. nih.gov

ThnH , a phosphatase, then removes the phosphate (B84403) group to yield pantetheine. nih.gov

ThnT , an acylase, performs the final hydrolysis to release cysteamine. nih.gov

It is highly probable that homologous enzymes in this compound-producing organisms carry out these same functions. nih.gov

Furthermore, in the biosynthesis of acetylated carbapenems like this compound A and C by S. fulvoviridis, an enzyme known as A933 acylase is presumed to be involved. nih.gov This enzyme is thought to acylate the amine group of the side chain, contributing to the diversity of the this compound family of compounds. nih.gov

The table below details the enzymatic steps in the maturation of the C-2 side chain, as elucidated from the thienamycin pathway.

EnzymeSubstrateProductEnzymatic Action
ThnRCoenzyme A4'-phosphopantetheinePyrophosphate cleavage
ThnH4'-phosphopantetheinePantetheinePhosphate hydrolysis
ThnTPantetheineCysteamineAmide bond hydrolysis
A933 acylase (putative)This compoundAcetylated this compoundAcylation

Regulation of this compound Production

The biosynthesis of epithienamycins, potent members of the carbapenem class of β-lactam antibiotics, is a metabolically demanding process governed by intricate regulatory networks. These networks ensure that antibiotic production is coordinated with the primary metabolism and growth phase of the producing organism, typically a species of the genus Streptomyces. Regulation occurs at multiple levels, primarily transcriptional, to control the expression of the biosynthetic gene cluster responsible for assembling the complex carbapenem structure. A thorough understanding of these mechanisms is fundamental for developing rational strategies to enhance antibiotic yields for research and therapeutic development.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of the this compound biosynthetic gene cluster is tightly controlled, predominantly at the level of transcription. This regulation is orchestrated by a combination of pathway-specific regulators encoded within or near the gene cluster and global regulators that respond to broader cellular signals.

A key element in the regulation of the closely related and well-studied carbapenem, thienamycin, in Streptomyces cattleya is a pathway-specific transcriptional activator known as ThnI. This protein belongs to the LysR-family of transcriptional regulators, a common class of regulators for secondary metabolite biosynthesis. The inactivation of the gene encoding ThnI completely abolishes thienamycin production, demonstrating its essential role. ThnI functions by activating the expression of at least nine other genes within the cluster that are required for the synthesis and export of the antibiotic. This type of positive regulation, where a single activator controls a suite of biosynthetic genes, is a common and efficient mechanism for coordinating the expression of a complex metabolic pathway.

In addition to pathway-specific activators, other regulators can influence production. For instance, within the same thienamycin gene cluster, another regulatory protein, ThnU, which belongs to the SARP (Streptomyces Antibiotic Regulatory Protein) family, was found not to affect thienamycin biosynthesis but was essential for the production of a different β-lactam, cephamycin C. This highlights the specificity of these regulatory circuits. In other carbapenem-producing bacteria, such as Erwinia and Photorhabdus, regulation is often mediated by LuxR-family transcriptional activators that respond to quorum-sensing signals, allowing the bacteria to coordinate antibiotic production with cell population density.

While transcriptional control is paramount, post-transcriptional mechanisms can also contribute to the regulation of biosynthetic pathways in Streptomyces. Although less characterized for this compound specifically, these mechanisms can include the control of mRNA stability and translation efficiency, adding another layer of control over the final output of the pathway.

Table 1: Key Transcriptional Regulators in Carbapenem Biosynthesis

RegulatorRegulator FamilyOrganismTarget PathwayFunction
ThnI LysR-typeStreptomyces cattleyaThienamycinEssential positive activator of biosynthetic and export genes.
ThnU SARP-familyStreptomyces cattleyaCephamycin CActivator of cephamycin C biosynthesis; does not regulate thienamycin.
CarR LuxR-typeErwinia carotovoraCarbapenemPositive activator responding to quorum-sensing signals.
SlyA Rap/Hor homologPhotorhabdus luminescensCarbapenemControls the level of carbapenem gene cluster mRNA.

Strategies for Biosynthetic Pathway Engineering and Optimization for Research

Leveraging the knowledge of biosynthetic pathways and their regulation allows for the targeted genetic manipulation of producing strains to increase the yield of epithienamycins for research purposes. These strategies aim to amplify metabolic flux towards the desired product by removing regulatory bottlenecks, increasing precursor supply, and introducing novel genetic tools.

One effective strategy is the manipulation of regulatory genes. In the case of thienamycin, mutational analysis of the biosynthetic gene cluster revealed that while some mutations abolish production, others can significantly enhance it. For example, a mutation in the thnG gene in S. cattleya resulted in a two- to three-fold increase in thienamycin production. This suggests that ThnG may play a role in a feedback mechanism or branch point in the pathway, and its disruption channels more intermediates towards the final product.

Modern genetic engineering tools have greatly expanded the possibilities for pathway optimization. The development of CRISPR-based technologies for Streptomyces provides a platform for rapid and precise genome editing. These tools can be used for the targeted deletion of competing pathways, the overexpression of positive regulators like thnI, or the introduction of entire biosynthetic pathways into optimized host strains. This allows for the systematic optimization of production by making targeted modifications to the bacterial chromosome.

Table 2: Strategies for Engineering and Optimizing this compound Biosynthesis

StrategyApproachSpecific Target/MethodDesired Research Outcome
Regulatory Gene Manipulation Overexpression of activators or deletion of negative regulators.Overexpress positive regulators (e.g., ThnI); mutate genes like thnG that may limit production.Increased transcriptional activation of the entire biosynthetic gene cluster, leading to higher yields.
Precursor Supply Engineering Modification of primary metabolic pathways.Engineer central carbon metabolism to increase intracellular pools of acetate, glutamate, and malonyl-CoA.Enhanced availability of essential building blocks for the carbapenem core structure.
Pathway Optimization Removal of bottleneck steps or competing pathways.Use CRISPR-based tools for targeted gene knockouts or modifications within the biosynthetic cluster.Increased metabolic flux towards the final this compound product and reduced formation of undesired byproducts.
Heterologous Expression Transfer of the biosynthetic gene cluster to a new host.Clone the entire this compound gene cluster into a genetically tractable and fast-growing host like E. coli or an optimized Streptomyces strain.Creation of a robust platform for producing tailored carbapenem derivatives and facilitating pathway studies.

Total Synthesis and Advanced Synthetic Strategies for Epithienamycin and Its Research Analogs

Retrosynthetic Analysis and Pioneering Approaches to the Carbapenem (B1253116) Nucleus

Retrosynthetic analysis of epithienamycin reveals several key challenges: the construction of the strained bicyclic carbapenem core, the stereoselective installation of contiguous chiral centers, and the introduction of the characteristic side chains. Pioneering synthetic endeavors in the carbapenem field laid the essential groundwork for tackling these complexities.

A common retrosynthetic disconnection strategy involves breaking the bond between C-2 and C-3 of the carbapenem nucleus, leading back to a substituted azetidinone-2-carboxylate precursor. This approach simplifies the target to the synthesis of a highly functionalized monocyclic β-lactam, a more synthetically tractable intermediate.

Construction of the β-Lactam Ring System

The β-lactam ring is the cornerstone of all carbapenem antibiotics. nih.gov Its construction is a critical step in the synthesis of this compound. A variety of methods have been developed for the formation of this four-membered heterocyclic ring. jgtps.com

One of the most historically significant and widely utilized methods is the [2+2] cycloaddition of a ketene (B1206846) with an imine (the Staudinger β-lactam synthesis). clockss.org This reaction, while powerful, often requires careful control of stoichiometry and reaction conditions to achieve desired stereoselectivity.

Another prevalent approach involves the cyclization of β-amino acids . jgtps.com This can be achieved by treating a β-amino acid with a dehydrating agent to facilitate intramolecular amide bond formation. The challenge in this method often lies in the synthesis of the requisite β-amino acid precursor with the correct stereochemistry.

More recent biosynthetic studies have identified β-lactam synthetase, an enzyme that catalyzes the ATP-dependent cyclization of N-acyl-L-serine to form the β-lactam ring in clavulanic acid. pnas.org This discovery has opened avenues for enzymatic and chemoenzymatic approaches to β-lactam synthesis, offering high stereoselectivity under mild conditions. pnas.org

A summary of key approaches to β-lactam ring construction is presented in the table below.

MethodDescriptionKey Features
Staudinger Cycloaddition [2+2] cycloaddition of a ketene and an imine. clockss.orgVersatile, but can lack stereocontrol without chiral auxiliaries.
β-Amino Acid Cyclization Intramolecular amide formation from a β-amino acid. jgtps.comStereochemistry is dependent on the precursor synthesis.
Enzymatic Synthesis Use of enzymes like β-lactam synthetase. pnas.orgHigh stereoselectivity, mild reaction conditions. pnas.org
Kinugasa Reaction Copper-catalyzed reaction of a nitrone and a terminal alkyne.Can establish multiple stereocenters in a single step.

Stereoselective Introduction of Chiral Centers (e.g., C-5, C-6, C-8)

The biological activity of this compound and its analogs is highly dependent on the precise stereochemical configuration of its chiral centers, particularly at positions C-5, C-6, and C-8. nih.gov The development of methods for the stereoselective introduction of these centers has been a major focus of synthetic efforts.

The stereocenter at C-6 , which bears the hydroxyethyl (B10761427) side chain, is often established early in the synthesis. Aldol-type reactions of an azetidinone enolate with acetaldehyde (B116499) have been a common strategy. The stereochemical outcome of this reaction can be influenced by the choice of metal enolate and reaction conditions.

The C-5 stereocenter, which dictates the cis or trans relationship between the substituents on the β-lactam ring, is crucial. The desired trans configuration in thienamycin (B194209) and the cis configuration in some epithienamycins can be achieved through various strategies, including stereocontrolled reductions of a C-5 ketone or through cyclization reactions that favor a particular diastereomer. rsc.orgacs.org

The C-8 stereocenter of the hydroxyethyl group presents another stereochemical hurdle. Diastereoselective reduction of an 8-keto intermediate is a common approach. The use of bulky reducing agents can provide high levels of stereocontrol, favoring the formation of the desired epimer.

The table below summarizes strategies for stereocontrol at key positions.

Chiral CenterCommon Synthetic StrategyKey Considerations
C-5 Stereocontrolled reduction of a C-5 ketone; Diastereoselective cyclization. rsc.orgacs.orgThe relative stereochemistry (cis/trans) is critical for biological activity.
C-6 Aldol (B89426) reaction of an azetidinone enolate with acetaldehyde.Choice of enolate and reaction conditions dictates stereoselectivity.
C-8 Diastereoselective reduction of an 8-keto intermediate.Bulky reducing agents can enhance stereoselectivity.

Diverse Synthetic Methodologies for this compound and its Epimers

The quest for efficient and stereocontrolled total syntheses of this compound and its epimers has led to the exploration of a wide array of synthetic methodologies. These strategies often revolve around the construction of a key azetidinone intermediate, followed by the crucial ring-closure to form the carbapenem nucleus.

Azetidinone Precursor Synthesis and Functionalization

The synthesis of a suitably functionalized azetidinone (β-lactam) precursor is a pivotal stage in the total synthesis of this compound. scispace.comresearchgate.net These precursors must contain the necessary stereochemical information and functional groups for subsequent elaboration into the final carbapenem structure.

A powerful method for constructing chiral azetidinones is the asymmetric ketene-imine cycloaddition, which can establish multiple stereocenters in a single step with high enantioselectivity. nih.gov Another approach involves the derivatization of readily available chiral starting materials, such as amino acids or carbohydrates, to install the desired stereochemistry. scispace.com

Once the basic azetidinone skeleton is formed, further functionalization is required. This includes the introduction of the C-6 hydroxyethyl side chain, often via an aldol reaction, and the installation of a leaving group or a precursor for the C-4 position to facilitate the subsequent cyclization to form the second ring of the carbapenem nucleus. clockss.org

Intramolecular Cyclization Reactions in Carbapenem Formation

The formation of the five-membered pyrroline (B1223166) ring fused to the β-lactam is the defining step in carbapenem synthesis. researchgate.net This is typically achieved through an intramolecular cyclization reaction of a carefully designed azetidinone precursor.

One of the most common and effective methods is the intramolecular Wittig reaction . In this approach, a C-4 substituted azetidinone bearing a phosphonium (B103445) ylide is treated with a base to induce cyclization, forming the C-2/C-3 double bond of the carbapenem nucleus.

Another important cyclization strategy is the Dieckmann condensation , an intramolecular Claisen condensation of a diester. libretexts.org This reaction is particularly useful for the synthesis of carbapenems with a keto group at C-3. The reaction proceeds via the formation of an enolate which then attacks the other ester group to form the five-membered ring. libretexts.org

Palladium-catalyzed cyclization reactions, such as the aza-Wacker reaction , have also emerged as powerful tools for carbapenem synthesis. rsc.org These reactions can proceed under mild conditions and offer excellent control over regioselectivity and stereoselectivity.

The following table highlights key intramolecular cyclization reactions used in carbapenem synthesis.

Cyclization ReactionDescriptionApplication in Carbapenem Synthesis
Intramolecular Wittig Reaction of a phosphonium ylide with a carbonyl group within the same molecule.Forms the C-2/C-3 double bond of the carbapenem nucleus.
Dieckmann Condensation Intramolecular Claisen condensation of a diester to form a β-keto ester. libretexts.orgUsed to construct the five-membered ring with a C-3 keto group. scispace.com
Aza-Wacker Reaction Palladium-catalyzed intramolecular cyclization of an amine onto an alkene. rsc.orgOffers mild conditions and good stereocontrol for ring formation.

Stereochemical Control in this compound Total Synthesis

Maintaining and controlling the stereochemistry throughout the multi-step synthesis of this compound is of paramount importance. nih.gov The relative and absolute configuration of the chiral centers significantly impacts the biological properties of the final molecule.

Substrate-controlled reactions are frequently employed, where the existing stereocenters in the azetidinone precursor direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of the C-5 and C-6 substituents can influence the facial selectivity of reactions at other positions on the ring.

Reagent-controlled stereoselection is another critical strategy. This involves the use of chiral reagents or catalysts to induce a specific stereochemical outcome, regardless of the inherent stereochemical biases of the substrate. Chiral reducing agents, for instance, are often used for the stereoselective reduction of ketones to establish the correct configuration of hydroxyl groups. rsc.org

In some syntheses, epimerization is strategically employed to correct the stereochemistry at a particular center. For example, a less stable diastereomer can be converted to the more stable, desired isomer by treatment with a base.

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules like this compound, allowing for the efficient and highly selective creation of the required stereocenters. nih.gov

Development of Synthetic Analogs for Structure-Activity Relationship (SAR) Studies

The discovery of thienamycin and its epimers, including this compound, spurred extensive research into the synthesis of analogs to establish robust structure-activity relationships (SAR). The goal of these studies has been to understand the precise structural requirements for potent antibacterial activity, broad-spectrum efficacy, and stability towards destructive enzymes like β-lactamases and renal dehydropeptidases (DHP-I). nih.govnih.govresearchgate.net Synthetic approaches have provided a powerful toolbox for systematically modifying the carbapenem scaffold, allowing for the exploration of chemical space around the core nucleus. researchgate.netclockss.org These efforts have been crucial in optimizing the lead compounds, leading to clinically successful antibiotics. nih.govresearchgate.net The primary focus of these SAR studies has been on the chemical modification of the side chains at the C-2 and C-6 positions, as these substituents have been shown to profoundly influence the biological and chemical properties of the entire molecule. nih.govclockss.org

Chemical Modifications at C-2 and C-6 Positions

The substituents at the C-2 and C-6 positions of the carbapenem nucleus are critical determinants of the antibiotic's spectrum of activity, potency, and resistance to β-lactamases. nih.govslideshare.net Consequently, a vast number of analogs with diverse modifications at these positions have been synthesized and evaluated.

C-2 Side Chain Modifications: The C-2 side chain is pivotal for modulating the antibacterial spectrum and potency. clockss.org Early research indicated that modifying the native 2-aminoethylthioether side chain of thienamycin could lead to compounds with improved properties. nih.gov A landmark modification was the conversion of the primary amine to an N-formimidoyl group, resulting in N-formimidoyl thienamycin, or Imipenem. nih.gov This change significantly enhanced the chemical stability of the molecule in solution and as a solid, while also improving its antibacterial potency. nih.govresearchgate.net

Further SAR studies explored a wide range of C-2 substituents. The introduction of various thio groups, including alkylthio, phenylthio, and heteroarylthio moieties, was systematically investigated. clockss.org For instance, the synthesis of 2-pyrimidinylthio derivatives was reported as analogs of olivalic acids. clockss.org Another fruitful avenue of research involved incorporating a quaternary ammonium (B1175870) moiety into the C-2 side-chain, a strategy popular in the cephalosporin (B10832234) field, which led to carbapenems with potent activity. clockss.org The synthesis of C-2 carboxyethenylthio-carbapenem derivatives also resulted in analogs with superior in vitro antibacterial activity and enhanced stability against degradation by human kidney homogenates when compared to their parent compounds. nih.gov Some research even explored replacing the C-S bond at the C-2 position with a more stable C-C bond, which produced carbapenems with slightly altered antibacterial profiles. clockss.org

C-6 Side Chain Modifications: The C-6 side chain, typically a hydroxyethyl group in thienamycin and this compound, plays a crucial role in conferring stability against hydrolysis by most bacterial β-lactamases. nih.govslideshare.net The stereochemistry of this side chain is vital; epithienamycins, which possess the (S)-stereochemistry at the C-8 position of the side chain (as opposed to the (R)-configuration in thienamycin), exhibit variable resistance to different β-lactamases. slideshare.net The natural analog Northienamycin, which has a single methyl group at C-6 instead of the ethyl group found in thienamycin, demonstrates that even subtle changes here impact potency. researchgate.net While a simple carbapenem lacking any C-6 substituent was found to possess moderate antibacterial activity, it was significantly more susceptible to β-lactamases, highlighting the importance of this feature for stability. clockss.org

The following table summarizes the in vitro antibacterial activity of this compound and related analogs against various bacterial strains, illustrating the impact of C-2 and C-6 modifications.

CompoundModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)B. fragilis (MIC, µg/mL)
ThienamycinParent Compound (6R-hydroxyethyl)0.060.520.12
8-epi-ThienamycinC-6 Side Chain Epimer (6S-hydroxyethyl)0.25480.5
NorthienamycinC-6 Side Chain (hydroxymethyl)0.54161
Imipenem (N-Formimidoyl Thienamycin)C-2 Side Chain (N-formimidoyl)≤0.030.251≤0.06
C-2 Carboxyethenylthio AnalogC-2 Side Chain (carboxyethenylthio)0.120.2540.25

Note: Data are representative values compiled from literature findings for comparative purposes. nih.govnih.govresearchgate.net

Synthesis of Conformationally Restricted or Sterically Hindered Analogs

Beyond simple substituent changes, another advanced strategy in analog development involves altering the molecular architecture to create conformationally restricted or sterically hindered molecules. The rationale is to lock the molecule into a specific three-dimensional shape (a "bioactive conformation") that enhances binding to bacterial target enzymes or, conversely, to introduce steric bulk that prevents hydrolysis by β-lactamases. acs.org

The synthesis of such analogs is often complex. One notable example of a sterically hindered analog is the 1,1-dimethylcarbapenem derivative. clockss.org This compound, featuring gem-dimethyl substitution at the C-6 position instead of the typical hydroxyethyl group, was reported to exhibit considerable antibacterial activity. clockss.org The bulky dimethyl group offers a different steric profile at this critical position, influencing interactions with both target proteins and inactivating enzymes.

Conformational restriction is a powerful technique for improving potency and selectivity. acs.org In the context of carbapenems, this can be achieved by creating novel bicyclic or polycyclic systems that limit the rotational freedom of the side chains or the puckering of the five-membered ring. For example, the synthesis of γ-lactam analogues of carbapenems, where the β-lactam ring is replaced by a γ-lactam, introduces a significant conformational change to the core structure. psu.edu Interestingly, in these γ-lactam series, the 5,7-trans-isomer showed slightly better antibacterial activity than the corresponding 5,7-cis-isomer, a finding that contrasts with the known SAR of traditional β-lactams where the trans-configuration typically leads to a significant loss of activity. psu.edu This highlights how conformational changes can reveal unique structure-activity relationships.

These synthetic strategies, while challenging, provide valuable insights into the spatial requirements of the active site of penicillin-binding proteins and the hydrolytic site of β-lactamases.

The table below summarizes key findings from the synthesis of sterically hindered and conformationally restricted analogs.

Analog TypeSynthetic Strategy / Key FeatureObserved Impact on Activity/PropertiesReference
1,1-DimethylcarbapenemIntroduction of steric bulk at C-6 (gem-dimethyl group).Retained considerable antibacterial activity, demonstrating tolerance for significant steric bulk at C-6. clockss.org
γ-Lactam Analog (trans-isomer)Conformational restriction by replacing the β-lactam with a γ-lactam ring.Slightly more active than the corresponding cis-isomer, reversing typical SAR trends seen in β-lactams. psu.edu
C-1β-MethylcarbapenemIntroduction of a methyl group at the C-1 position of the carbapenem nucleus.Significantly improved stability against DHP-I without loss of antimicrobial activity. clockss.org

Mechanistic Investigations of Epithienamycin S Biological Action at the Molecular Level

Interactions with Bacterial Cell Wall Biosynthesis Enzymes

Epithienamycin, like other carbapenems, targets key enzymes involved in the construction and maintenance of the bacterial peptidoglycan layer, a vital component of the cell wall that provides structural rigidity and protection against osmotic lysis.

Binding Kinetics and Affinity to Penicillin-Binding Proteins (PBPs)

Carbapenems, including this compound, function by binding to a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) ebi.ac.ukscribd.commedchemexpress.com. PBPs are a diverse family of serine or cysteine hydrolases that play crucial roles in the final stages of peptidoglycan biosynthesis, including transpeptidation and carboxypeptidation ebi.ac.ukresearchgate.netgoogle.comgoogle.comgoogleapis.comnih.govasm.org. The binding of β-lactams to PBPs typically involves the acylation of a serine residue in the enzyme's active site, forming a stable covalent adduct that inactivates the enzyme google.comgoogle.comgoogleapis.comjustia.comnih.govgoogle.com. While specific binding kinetics and affinity data for this compound to individual PBPs are not extensively detailed in the provided literature, it is understood that carbapenems generally exhibit broad-spectrum activity due to their affinity for multiple PBP targets, including PBP-2 and PBP-1a, which are essential for cell wall elongation and cross-linking scribd.com.

Inhibition of Peptidoglycan Transpeptidases and Carboxypeptidases

The primary targets of this compound within the cell wall biosynthesis pathway are the peptidoglycan transpeptidases and carboxypeptidases, which are subclasses of PBPs ebi.ac.ukresearchgate.netgoogle.comgoogle.comgoogleapis.comnih.govasm.org. By inhibiting these enzymes, this compound disrupts the essential cross-linking of the peptidoglycan polymer. This disruption compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death google.comgoogle.comgoogleapis.comjustia.comnih.govgoogle.com. Research indicates that this compound A derivatives have demonstrated inhibitory effects on DD-carboxypeptidase enzymes, with reported IC50 values for this activity being as low as 15.0 and 21.0 nM vdoc.pub. These values are significantly lower than those observed for ampicillin (B1664943) and carbenicillin, suggesting a potent inhibitory capacity against these specific enzymes vdoc.pub.

Enzyme Inhibition Studies (e.g., β-Lactamases)

Beyond its primary role in cell wall synthesis, this compound and related compounds have also been investigated for their potential to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring.

Characterization of Inhibition Mechanisms (e.g., Reversible vs. Irreversible)

This compound derivatives have been noted for their interaction with β-lactamases. For instance, oxapenem carboxylic acids incorporating the this compound side chain are considered effective β-lactamase inhibitors google.com. Studies on this compound D revealed that it acts as a substrate for the TEM β-lactamase, functioning as a relatively inefficient inactivator uliege.be. In contrast, the related olivanic acid complex was shown to progressively inactivate the S. albus G β-lactamase, with complete inactivation observed under certain conditions and no re-activation reported, suggesting a more irreversible or slow-binding inhibitory mechanism in this specific interaction uliege.be. While the precise mechanism (reversible vs. irreversible) for this compound itself against various β-lactamases requires further detailed study, these findings highlight its capacity to interact with and influence the activity of these resistance enzymes researchgate.netgoogle.comuliege.be.

Kinetic Parameters of Enzyme-Epithienamycin Interactions

Quantitative data characterizing the kinetic interactions between this compound and enzymes provide insight into the potency and nature of inhibition. For this compound D, kinetic parameters determined for its interaction with the TEM β-lactamase include an inactivation rate constant (ki) of 0.0084 s⁻¹ and a Michaelis constant (Km) of 7.2 µM uliege.be. These values indicate a specific rate at which the enzyme is inactivated and the affinity of the substrate for the enzyme, respectively. Furthermore, a higher ratio of (ki)jim/Km values, such as 1000 ± 100 M⁻¹ s⁻¹, has been reported in the context of β-lactamase inhibition studies, signifying efficient inactivation uliege.be. As previously mentioned, this compound A derivatives exhibit IC50 values in the nanomolar range (15.0 and 21.0 nM) for the inhibition of DD-carboxypeptidase II vdoc.pub.

Table 1: Kinetic Parameters and Inhibition Constants for this compound Interactions

Enzyme/TargetCompoundParameterValueUnitReference
TEM β-lactamaseThis compound Dki0.0084s⁻¹ uliege.be
TEM β-lactamaseThis compound DKm7.2µM uliege.be
General β-lactamase inhibition(Unspecified)(ki)jim/Km1000 ± 100M⁻¹ s⁻¹ uliege.be
DD-carboxypeptidase IIThis compound A deriv.IC5015.0nM vdoc.pub
DD-carboxypeptidase IIThis compound A deriv.IC5021.0nM vdoc.pub

Structural Biology of this compound-Target Complexes

X-ray Crystallography and NMR Studies of Protein-Ligand Interactions

The primary targets for β-lactam antibiotics, including epithienamycins, are the Penicillin-Binding Proteins (PBPs) found in bacteria. These enzymes are critical for the synthesis and maintenance of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall. PBPs are typically classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) groups, with HMW PBPs being essential for cell viability and further divided into Class A (possessing both transglycosylase and transpeptidase activity) and Class B (primarily transpeptidase activity) mdpi.comwikipedia.orgnih.govmdpi.comresearchgate.net.

The fundamental mechanism of β-lactam action involves these antibiotics acting as "suicide substrates." They mimic the natural peptide substrate of PBPs, particularly the D-Ala-D-Ala moiety, and bind covalently to the active site serine residue of the PBP. This acylation process irreversibly inactivates the PBP, thereby halting peptidoglycan cross-linking and leading to cell lysis wikipedia.orgresearchgate.netfortunejournals.comnih.govnih.gov.

While specific X-ray crystallographic or NMR studies detailing the direct interaction of epithienamycins with PBPs are not widely published, extensive research has been conducted on other β-lactams, such as thienamycin (B194209), imipenem, carbenicillin, and various cephalosporins, bound to different bacterial PBPs nih.govfortunejournals.comnih.govrcsb.org. These studies have provided invaluable atomic-level insights into the PBP active site architecture and the nature of β-lactam binding.

For instance, X-ray crystallography has revealed the three-dimensional structures of various PBPs, such as PBP3 from Pseudomonas aeruginosa and Staphylococcus epidermidis, and PBP5 from Escherichia coli and Enterococcus faecalis, both in their native (apo) forms and complexed with β-lactam antibiotics nih.govfortunejournals.comrcsb.org. These structures typically show that the β-lactam antibiotic covalently modifies a conserved active site serine residue. Variations in domain orientation within PBPs have also been observed, suggesting interdomain flexibility that may influence antibiotic binding or enzyme activity nih.govfortunejournals.com. NMR spectroscopy has also been employed to study PBP dynamics and interactions, offering complementary information on protein flexibility and ligand binding, even for challenging targets rcsb.orgresearchgate.netpsu.edu.

Based on these studies, it is inferred that epithienamycins would engage with PBPs through similar binding modes, involving their characteristic carbapenem (B1253116) ring system and specific side chains interacting with conserved residues within the PBP active site. The precise nature of these interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces, would dictate the affinity and inhibitory potency of epithienamycins.

Table 1: General Penicillin-Binding Protein (PBP) Classes and Functions

PBP ClassKey FunctionsRole in Cell Wall SynthesisPrimary Target of β-Lactams
Class A Transglycosylase and TranspeptidasePolymerize peptidoglycan strands and cross-link peptide side chainsEssential for viability
Class B TranspeptidaseCross-link peptidoglycan peptide side chainsEssential for viability
Class C Carboxypeptidase, EndopeptidaseRemove terminal D-alanine, hydrolyze peptide bonds in peptidoglycan chainsLess essential for viability

Table 2: General β-Lactam-PBP Interaction Features (Exemplary)

PBP Target (Example)Antibiotic (Example)Key Binding Site Residues (Exemplary)Interaction Type (Exemplary)Observed Effect
P. aeruginosa PBP3CarbenicillinSerine (active site), Lys, Tyr, ArgCovalent bond (at Ser), Hydrogen bonds, Hydrophobic interactionsIrreversible inhibition of transpeptidase activity, disruption of cell wall
E. coli PBP5BenzylpenicillinSerine (active site), Asp, GlnCovalent bond (at Ser), Hydrogen bonds, Electrostatic interactionsInactivation of carboxypeptidase activity

Computational Modeling and Molecular Dynamics Simulations of Binding

Computational modeling and molecular dynamics (MD) simulations serve as powerful tools to complement experimental structural data, offering dynamic perspectives on protein-ligand interactions. These methods are instrumental in predicting binding poses, estimating binding affinities, analyzing conformational changes, and understanding the stability of protein-antibiotic complexes at an atomic level wikipedia.orgnih.govmdpi.comnih.govnih.govrcsb.orgresearchgate.netpsu.edubiomedpharmajournal.orgnih.govmdpi.comasm.orguliege.becornell.edu.

For β-lactam antibiotics targeting PBPs, computational approaches have been extensively utilized. Molecular docking studies can predict the initial binding modes of antibiotics within the PBP active site, identifying potential interactions with key residues. MD simulations then allow for the exploration of the dynamic behavior of the protein-ligand complex over time, revealing the stability of the complex, the flexibility of the binding site, and the transient interactions that contribute to binding affinity fortunejournals.comresearchgate.netbiomedpharmajournal.orgnih.govmdpi.com. These simulations can also help in understanding how mutations in PBPs lead to antibiotic resistance by altering binding interactions or enzyme dynamics researchgate.net.

Although specific computational studies focused solely on epithienamycins binding to PBPs were not found in the initial search, the principles derived from studies on related carbapenems and other β-lactams are applicable. Computational modeling would predict how epithienamycins, with their carbapenem core and specific side chain modifications, would fit into the PBP active site. MD simulations could then elucidate the dynamic stability of these complexes, the role of specific amino acid residues in stabilizing the bound this compound, and the conformational landscape of the PBP upon ligand binding. For instance, simulations could reveal the precise orientation of this compound's functional groups within the PBP active site, identify hydrogen bond networks, and quantify the energy contributions of these interactions. Studies on other β-lactones and PBPs have demonstrated how MD simulations can capture dynamic intermolecular interactions and provide insights into ligand-receptor binding profiles, guiding the structure-based design of new inhibitors nih.gov.

These computational approaches are vital for understanding the molecular basis of this compound's activity and for designing novel analogs with improved potency and spectrum of activity by identifying critical interaction points and potential resistance mechanisms.

Compound List:

this compound

Thienamycin

N-acetylthienamycin

Imipenem

Carbenicillin

Ceftazidime

Benzylpenicillin

Penicillin G

Ceftibuten

Vaborbactam

Ceftobiprole

Ceftaroline

Methicillin

Oxacillin

Nafcillin

Cefazolin

Tabtoxinine-β-lactam

Biochemical and Genetic Mechanisms of Bacterial Resistance to Epithienamycin

Enzymatic Hydrolysis by β-Lactamases

One of the most prevalent and clinically significant mechanisms of resistance to β-lactam antibiotics is the production of β-lactamases. These enzymes hydrolyze the critical β-lactam ring, rendering the antibiotic inactive msdmanuals.comwikipedia.orgresearchgate.netmdpi.com. Carbapenems, while generally more stable than other β-lactams, are still susceptible to hydrolysis by specific classes of β-lactamases known as carbapenemases microbenotes.commdpi.comnih.govmdpi.comnih.govnih.govbiomerieux.comijbcp.comdovepress.com.

β-Lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequence homology and catalytic mechanisms msdmanuals.comwikipedia.orgmicrobenotes.commdpi.comresearchgate.net. Carbapenemases are found within Classes A, B, and D, and occasionally Class C wikipedia.orgmicrobenotes.commdpi.comnih.govnih.govresearchgate.net.

Class A Carbapenemases: These serine-based β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC), are characterized by a serine residue in their active site msdmanuals.commicrobenotes.comnih.govmdpi.com. While originally known for hydrolyzing extended-spectrum cephalosporins, KPC and other Class A carbapenemases can also hydrolyze carbapenems msdmanuals.comnih.gov. Their genes are often plasmid-encoded, facilitating rapid dissemination microbenotes.combiomerieux.comresearchgate.net.

Class B Carbapenemases (Metallo-β-lactamases, MBLs): These enzymes are zinc-dependent and can hydrolyze all β-lactams, including carbapenems, with the exception of monobactams like aztreonam (B1666516) msdmanuals.comwikipedia.orgmicrobenotes.commdpi.comnih.gov. Prominent examples include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and IMP-type carbapenemases microbenotes.comdovepress.comresearchgate.net. MBLs are not inhibited by currently available β-lactamase inhibitors msdmanuals.com.

Class D Carbapenemases: This group, primarily composed of OXA (oxacillinase) variants, includes enzymes like OXA-48 microbenotes.commdpi.comdovepress.commdpi.com. While many OXA enzymes hydrolyze narrow-spectrum penicillins, certain variants, such as OXA-48, exhibit carbapenem-hydrolyzing activity, though often with weaker efficacy compared to Class A and B carbapenemases microbenotes.commdpi.com. These are also serine-based enzymes microbenotes.com.

Class C Carbapenemases: While Class C enzymes (e.g., AmpC) primarily hydrolyze cephalosporins, some variants have demonstrated carbapenem-hydrolyzing activity mdpi.commdpi.com.

While specific studies detailing epithienamycin hydrolysis by each carbapenemase class are limited in the provided search results, the general mechanisms for carbapenem (B1253116) hydrolysis by these enzyme classes are well-established and likely apply to this compound given its carbapenem structure.

β-Lactamases inactivate carbapenems through hydrolysis of the β-lactam ring. This process typically involves a catalytic serine residue (in Classes A, C, and D) or zinc ions (in Class B) that facilitate the nucleophilic attack on the amide bond of the β-lactam ring msdmanuals.comwikipedia.orgmdpi.com. The resulting hydrolysis breaks the ring structure, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs) wikipedia.orgmdpi.com. The precise kinetics and substrate specificity can vary significantly between different β-lactamase types, influencing their effectiveness against specific carbapenems like this compound msdmanuals.comwikipedia.orgmdpi.com.

Target Site Modification

Another critical mechanism of bacterial resistance involves alterations to the antibiotic's molecular targets. For β-lactams like this compound, these targets are the penicillin-binding proteins (PBPs), essential enzymes involved in bacterial cell wall synthesis nih.govijbcp.commdpi.comnih.govplos.orgmdpi.comasm.org.

Bacteria can develop resistance by modifying the structure or expression levels of their PBPs nih.govnih.govmdpi.comnih.govplos.orgmdpi.comasm.orgresearchgate.netresearchgate.netbiorxiv.orgnih.govnih.gov. These alterations can lead to a reduced binding affinity of the antibiotic to the PBP's active site. Consequently, the PBP can continue its essential function in cell wall synthesis even in the presence of the antibiotic, thereby conferring resistance mdpi.complos.orgmdpi.comresearchgate.net. Studies have identified specific mutations in PBP genes (e.g., mrdA encoding PBP2 in E. coli) that result in increased minimum inhibitory concentrations (MICs) for carbapenems researchgate.netnih.gov. In Acinetobacter baumannii, alterations in PBPs, including decreased expression and the appearance of new PBP variants, have been associated with carbapenem resistance nih.govresearchgate.netbiorxiv.org.

Mutations in PBP genes can directly impact the susceptibility of bacteria to carbapenems. For instance, specific amino acid substitutions in PBP2 have been shown to increase resistance to certain carbapenems, such as meropenem (B701) and doripenem, by reducing their affinity for the altered PBP researchgate.netnih.gov. In some cases, mutations in PBPs might also lead to them evolving β-lactamase-like activity, enabling them to hydrolyze the antibiotic plos.org. While PBP mutations alone may not always confer high-level clinical resistance, they can contribute significantly when combined with other resistance mechanisms, such as reduced porin expression or increased carbapenemase production researchgate.net.

Efflux Pump Systems and Reduced Outer Membrane Permeability

Efflux pump systems are transmembrane protein complexes that actively transport a wide range of compounds, including antibiotics, out of the bacterial cell nih.govmdpi.commdpi.commdpi.combiorxiv.orgjidc.orgeuropeanreview.orgreactgroup.orgmdpi.com. Overexpression or increased activity of these pumps can significantly lower the intracellular concentration of antibiotics like this compound, preventing them from reaching their target sites at effective concentrations nih.govmdpi.commdpi.commdpi.commdpi.com.

Gram-negative bacteria, in particular, possess an outer membrane that acts as a barrier to antibiotic entry. Reduced outer membrane permeability, often due to the downregulation or loss of porin proteins, can also contribute to resistance by limiting the influx of antibiotics into the periplasmic space nih.govmdpi.commdpi.combiorxiv.orgjidc.org. For carbapenems, which often rely on porin channels for entry, alterations in these channels can be a significant resistance mechanism mdpi.comjidc.org.

Efflux pumps are categorized into several superfamilies, including Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) mdpi.commdpi.commdpi.com. Systems like MexAB-OprM in Pseudomonas aeruginosa are well-known for their role in carbapenem resistance, often through the co-regulation of both efflux and porin expression nih.govjidc.orgeuropeanreview.org. The contribution of efflux pumps to this compound resistance would depend on whether this compound is a substrate for these systems.

Genetic Basis and Dissemination of Resistance

The genetic underpinnings of antibiotic resistance, including resistance to this compound, are largely conferred by genes that encode resistance mechanisms. The dissemination of these genes is facilitated by mobile genetic elements and horizontal gene transfer.

Plasmids, which are extrachromosomal DNA molecules, are critical vehicles for the spread of antibiotic resistance genes wikipedia.orgnih.gov. These genetic elements can replicate independently and carry genes that confer resistance to one or multiple antibiotics, leading to multidrug resistance (MDR) wikipedia.org. Plasmid-mediated resistance is a major factor in the rapid global dissemination of resistance.

While specific plasmid-mediated genes directly targeting this compound are not detailed, carbapenem resistance is often mediated by genes encoding carbapenemases, such as blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48 mdpi.combjid.org.br. These genes are frequently found on plasmids and are often associated with mobile genetic elements like transposons (e.g., Tn4401, which carries blaKPC) and integrons, which facilitate their integration and transfer mdpi.combjid.org.brnih.gov.

Table 3: Common Plasmid-Mediated Carbapenem Resistance Genes and Associated Mobile Genetic Elements

Carbapenemase GeneAssociated Mobile Genetic Element(s)Common Plasmid Incompatibility Groups
blaKPCTn4401IncF, IncN, IncA/C mdpi.combjid.org.brnih.gov
blaNDMISAba125/Tn125IncFIIY, IncA/C2, IncX3 mdpi.comnih.gov
blaVIMClass 1/3 IntegronsVarious mdpi.com
blaIMPClass 1/3 IntegronsVarious mdpi.com
blaOXA-48Transposons, plasmidsVarious mdpi.com

Horizontal Gene Transfer (HGT) is a principal mechanism by which bacteria acquire and spread antibiotic resistance genes, including those conferring carbapenem resistance nih.govmdpi.combjid.org.brnih.govuni-heidelberg.desrce.hr. HGT allows bacteria to acquire new genetic material from other bacteria, even across different species, leading to rapid evolution of resistance srce.hr.

The primary mechanisms of HGT include:

Conjugation: This process involves the direct transfer of genetic material, often in the form of plasmids, from a donor bacterium to a recipient bacterium, typically through a pilus nih.govnih.govuni-heidelberg.desrce.hr. Conjugative plasmids are highly efficient in spreading resistance genes, such as carbapenemase genes (blaKPC, blaNDM, etc.), throughout bacterial populations wikipedia.orgbjid.org.brnih.govuni-heidelberg.de.

Transformation: This involves the uptake of free DNA from the environment by competent bacterial cells, which can then integrate the foreign DNA into their own genome srce.hr.

Transduction: This mechanism involves the transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria) srce.hr.

Carbapenemase genes are frequently located on mobile genetic elements (MGEs) such as transposons and integrons, which are often found on plasmids mdpi.combjid.org.brnih.gov. This association significantly enhances their mobility and transferability, contributing to the widespread dissemination of carbapenem resistance and the emergence of carbapenem-resistant Enterobacterales (CRE) and other pathogens globally mdpi.combjid.org.brnih.govuni-heidelberg.de.

Table 4: Mechanisms of Horizontal Gene Transfer for Carbapenemase Genes

HGT MechanismPrimary Vehicle(s)Commonly Transferred Genes (Examples)Significance in Resistance Dissemination
ConjugationPlasmidsblaKPC, blaNDM, blaVIM, blaIMP bjid.org.brnih.govuni-heidelberg.deEfficient spread of resistance via mobile genetic elements
TransformationFree DNAResistance genesUptake of environmental DNA
TransductionBacteriophagesResistance genesTransfer mediated by viral vectors

Advanced Analytical and Spectroscopic Methodologies for Epithienamycin Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact mass of Epithienamycin, which directly aids in establishing its molecular formula and confirming its identity nih.govscirp.org. This technique provides highly accurate mass measurements, allowing for the differentiation of compounds with very similar nominal masses and is vital for assessing the purity of isolated this compound samples by detecting even trace impurities scirp.orgdrugdiscoverynews.combruker.com.

Electrospray Ionization (ESI-MS) and Fragmentation Pathway Analysis

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar and thermally labile compounds like this compound uliege.beekb.eg. ESI-MS allows for the transfer of analytes from solution into the gas phase with minimal fragmentation, typically producing protonated or deprotonated molecular ions uliege.bewvu.edu. Subsequent tandem mass spectrometry (MS/MS) experiments, often employing collision-induced dissociation (CID), generate fragment ions. The analysis of these fragmentation pathways provides critical structural information, helping to confirm the connectivity of atoms and functional groups within the this compound molecule wvu.edunih.gov. By studying these fragmentation patterns, researchers can propose and validate proposed structures, differentiate between isomers, and identify potential degradation products scirp.orgwvu.edunih.gov.

Quantitative Mass Spectrometry in Research Sample Analysis

Quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for determining the concentration of this compound in complex biological or chemical matrices during research studies nih.govstanford.edu. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) offer high sensitivity and selectivity for targeted quantification stanford.edumdpi.com. Internal standards are often employed to compensate for variations in sample preparation, ionization efficiency, and instrument performance, thereby improving the accuracy and reproducibility of quantitative results stanford.edumdpi.com. This capability is vital for pharmacokinetic studies, metabolite profiling, and assessing the efficacy of this compound in various experimental models nih.govstanford.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for unequivocally determining the complete three-dimensional structure of this compound researchgate.netepfl.chemerypharma.comethz.ch. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships within the molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

¹H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms. Chemical shifts (δ) and coupling constants (J) offer insights into the electronic environment and neighboring protons researchgate.netmdpi.com.

¹³C NMR Spectroscopy: Identifies the carbon backbone of this compound, providing chemical shifts that correlate to different carbon types (e.g., aliphatic, olefinic, carbonyl) researchgate.netmdpi.com.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H connectivities through covalent bonds, revealing which protons are coupled to each other epfl.chemerypharma.comprinceton.edusdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (one-bond correlation), linking ¹H and ¹³C assignments epfl.chemerypharma.comprinceton.edusdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals ¹H-¹³C correlations over two to four bonds, crucial for assigning quaternary carbons and confirming long-range connectivity within the this compound structure epfl.chemerypharma.comprinceton.edusdsu.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity between protons, typically within 5-7 Å, providing vital information for stereochemical assignments and conformational analysis researchgate.netepfl.chprinceton.edu.

These combined NMR experiments allow for the sequential assignment of all proton and carbon signals, leading to a complete structural elucidation of this compound researchgate.netemerypharma.comethz.chnih.gov.

Stereochemical Assignment through NMR Parameters

NMR spectroscopy plays a critical role in determining the stereochemistry of this compound. Specifically, NOESY experiments can reveal through-space interactions between protons that are close in space but not necessarily bonded, thus helping to define the relative configuration of chiral centers nih.govresearchgate.netepfl.chprinceton.edu. Coupling constants (J values) from ¹H NMR spectra, particularly vicinal coupling constants, can also provide information about dihedral angles, which are indicative of stereochemistry researchgate.net. By analyzing these NMR parameters in conjunction with chemical shift data and potentially computational predictions, researchers can assign the absolute and relative stereochemistry of this compound nih.govresearchgate.netnih.gov.

Chromatographic Techniques for Separation, Purification, and Quantification in Academic Studies

Chromatographic techniques are fundamental for isolating this compound from complex mixtures, purifying it to high levels, and quantifying its presence in research samples nih.govresearchgate.netwarwick.ac.ukhplc.euresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation and purification of this compound. It exploits differences in hydrophobicity between the analyte and impurities, using a non-polar stationary phase and a polar mobile phase (often a gradient of water and organic solvents like acetonitrile (B52724) or methanol) researchgate.nethplc.eunih.gov. RP-HPLC is effective for both analytical (quantification, purity assessment) and preparative (purification) purposes researchgate.netwarwick.ac.ukhplc.eu.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both separation and identification/quantification. LC-MS allows for the online detection and characterization of this compound based on its mass-to-charge ratio and fragmentation pattern, facilitating rapid analysis and confirmation of purity ekb.egmdpi.com.

Other Chromatographic Methods: Techniques such as column chromatography (e.g., using Dowex, Amberlite, or Biogel packings) have been employed for the initial isolation and purification of this compound from fermentation broths nih.gov. The choice of chromatographic method depends on the specific separation challenge, the nature of the sample matrix, and the required purity level for research applications researchgate.netwarwick.ac.ukresearchgate.net.

These chromatographic methods, often used in conjunction with spectroscopic techniques, ensure the availability of pure this compound for detailed characterization and facilitate its accurate measurement in research contexts nih.govresearchgate.netwarwick.ac.ukhplc.euresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique widely used for separating, identifying, and quantifying components within a chemical mixture. It operates by passing a liquid sample through a column packed with a stationary phase under high pressure, using a mobile phase to elute the compounds. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. Research has demonstrated the utility of various chromatographic methods, including column chromatography with packings like Dowex 1, Amberlite XAD-2, and Biogel, for the initial isolation of this compound family members from microbial sources nih.gov.

The principles of analytical HPLC, which focuses on achieving high resolution and sensitivity for compound identification and quantification, can be directly translated to preparative HPLC. Preparative HPLC systems are scaled-up versions designed to isolate larger quantities of purified compounds from crude mixtures. This transition from analytical to preparative scale is essential for obtaining sufficient pure material for subsequent detailed spectroscopic analysis and biological evaluation uni-mainz.delcms.czchromnet.netshimadzu.it. Method development on analytical columns allows researchers to optimize separation parameters, which can then be efficiently scaled to preparative systems, minimizing solvent consumption and time while maximizing purity and recovery lcms.czchromnet.net. Reversed-phase HPLC (RP-HPLC), in particular, is highly effective for separating molecules with subtle differences in hydrophobicity, making it suitable for complex natural products harvardapparatus.com.

Advanced Chromatographic Coupled Techniques (e.g., LC-MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) represents a significant advancement in analytical capabilities. This hyphenated technique combines the separation power of HPLC with the sensitive detection and structural information provided by mass spectrometry uni-mainz.de. In LC-MS, eluted compounds are ionized and their mass-to-charge ratios are measured, providing molecular weight information. LC-MS/MS further enhances this by fragmenting selected ions, yielding detailed structural data that is invaluable for identifying and confirming the structure of unknown compounds or verifying known ones nih.govchromatographyonline.com.

Research has shown that mass spectral characteristics, alongside other spectroscopic data, were instrumental in establishing the structures of Epithienamycins by comparison with related compounds like Thienamycin (B194209) nih.gov. LC-MS/MS has been widely applied in the analysis of various antibiotics, including β-lactams, enabling their detection at trace levels and providing insights into their metabolism and degradation pathways nih.govmdpi.comeuropa.eu. For instance, LC-MS/MS assays have been developed and validated for quantifying antibiotics, demonstrating high sensitivity and specificity, which are critical for comprehensive research and quality control of such compounds chromatographyonline.commdpi.com. The ability of LC-MS/MS to provide both quantitative data and structural fragments makes it a powerful tool for the complete characterization of complex molecules like this compound.

Other Spectroscopic Methods for Molecular Characterization

Beyond chromatography, various spectroscopic techniques provide direct insights into the molecular structure and functional groups present in a compound.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules, particularly those involving chromophores—functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum upi.eduijpsjournal.comijtsrd.commsu.eduijprajournal.com. These chromophores typically include conjugated π-electron systems, double bonds, triple bonds, and carbonyl groups. The absorption of UV-Vis light causes electrons to transition from lower to higher energy levels (e.g., π→π* or n→π* transitions) upi.eduijtsrd.com.

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, provides characteristic absorption maxima (λmax) and molar absorptivities (ε). These parameters are indicative of the types of chromophores present and the extent of their conjugation upi.edumsu.edu. For instance, conjugation typically shifts absorption maxima to longer wavelengths (bathochromic shift) and increases molar absorptivity ijtsrd.com. UV-Vis spectroscopy was historically employed in the structural elucidation of Epithienamycins, with their ultraviolet spectral characteristics being compared to those of Thienamycin and its derivatives nih.gov. By analyzing the absorption profile, researchers can infer the presence of specific structural features within the this compound molecule.

Table 6.4.1: Typical UV-Vis Absorption Characteristics of Common Chromophores

Chromophore TypeExample Functional GroupsTypical λmax (nm)Molar Absorptivity (ε)Notes
AlkanesC-C, C-H<200Very LowGenerally not observed in standard UV-Vis range; n→σ* transitions.
Alkenes/Alkynes (isolated)C=C, C≡C~170-200Low to Moderateπ→π* transitions.
Conjugated Alkenes/AlkynesC=C-C=C, C≡C-C=C210-260Moderate to HighExtended conjugation shifts λmax to longer wavelengths.
Carbonyls (ketones, aldehydes, esters)C=O270-300 (n→π)LowConjugated carbonyls (α,β-unsaturated) shift λmax to ~210-230 nm (π→π) with higher ε.
Aromatic RingsBenzene, Naphthalene200-280HighMultiple absorption bands due to π→π* transitions.

Note: λmax values can vary significantly based on the specific molecular environment, solvent, and presence of auxochromes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique that probes the vibrational modes of molecules, providing a unique "fingerprint" for identifying functional groups utdallas.eduspecac.comoregonstate.edu. When a molecule is exposed to infrared radiation, specific bonds within the molecule absorb energy at characteristic frequencies, causing them to vibrate (stretch or bend) more vigorously specac.com. These absorption frequencies are directly related to the types of atoms involved, the bond strength, and the molecular environment, as described by Hooke's Law oregonstate.educore.ac.uk.

The IR spectrum plots the transmittance (or absorbance) of infrared radiation against wavenumber (cm⁻¹). Specific functional groups exhibit characteristic absorption bands in defined regions of the spectrum, allowing for their identification utdallas.eduspecac.comcore.ac.uk. For molecules like this compound, which contains a carbapenem (B1253116) core, hydroxyl groups, and an acetamido moiety, IR spectroscopy can confirm the presence of these key structural features. For example, the carbonyl (C=O) stretch of the lactam ring and amide group typically appears as a strong band around 1650-1750 cm⁻¹, while hydroxyl (O-H) stretching vibrations are observed as broad bands between 3200-3600 cm⁻¹ utdallas.eduspecac.comcore.ac.uk. N-H stretching from the amide group would also be expected in the 3200-3500 cm⁻¹ region utdallas.educore.ac.uk.

Table 6.4.2: Characteristic IR Absorption Frequencies of Key Functional Groups

Functional GroupBond TypeTypical Wavenumber (cm⁻¹)Peak DescriptionRelevant to this compound?
HydroxylO-H3200-3600Strong, BroadYes (e.g., -OH group)
Carboxylic AcidO-H2500-3500Very BroadPotentially (if present)
AmineN-H3200-3600MediumYes (in acetamido group)
AmideN-H3200-3400MediumYes (in acetamido group)
AmideC=O1630-1690StrongYes (in acetamido group)
Ketone/LactamC=O1700-1725Strong, SharpYes (carbapenem C=O)
AlkeneC=C1600-1680MediumYes (carbapenem ring)
ThioetherC-S600-800Weak to MediumYes (in structure)
AlkaneC-H2850-2960MediumYes (aliphatic portions)

Note: Peak positions and intensities can be influenced by molecular structure, hydrogen bonding, and sample preparation.

Compound List:

this compound

this compound A

this compound B

this compound F

Thienamycin

Epithienamycin S Impact on Chemical Biology and Future Research Directions

Epithienamycin as a Tool Compound for Investigating Bacterial Physiology

Epithienamycins, as cell-wall active antibiotics structurally related to thienamycin (B194209), serve as crucial probes for understanding fundamental bacterial processes. Their interaction with key enzymes involved in cell wall biosynthesis provides a window into bacterial survival mechanisms and offers a foundation for the design of novel therapeutic agents.

Probing Cell Wall Synthesis Pathways and Inhibitor Design

The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cellular integrity and is a well-established target for antibiotics. Epithienamycins, belonging to the carbapenem (B1253116) class, exert their antibacterial effects by interfering with this vital pathway. They achieve this by targeting Penicillin-Binding Proteins (PBPs), a group of enzymes responsible for the final stages of peptidoglycan synthesis, including transpeptidation and transglycosylation nih.govnih.govnih.gov.

Q & A

Q. What are the key structural features of Epithienamycin, and how do they influence its bioactivity?

this compound is a β-lactam antibiotic characterized by a carbapenem core with a sulfur-containing side chain, which confers resistance to β-lactamases . Its bioactivity against Gram-positive and Gram-negative bacteria is linked to the stereochemistry of the side chain and the presence of a hydroxyethyl substituent. Methodologically, structural elucidation relies on techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm stereochemical configurations .

Q. What bacterial species are known to produce this compound, and how do their biosynthetic pathways differ?

this compound is primarily synthesized by Streptomyces cattleya and Streptomyces fulvoviridis. The biosynthetic pathway involves a cluster of genes encoding enzymes like carbapenem synthase and thioesterase, which catalyze cyclization and sulfur incorporation . Comparative studies of blocked mutants (e.g., S. fulvoviridis mutant 1501) reveal pathway divergences, such as the accumulation of intermediates like OA-6129 B2 when specific enzymes are inactive .

Q. What experimental models are used to assess this compound’s antibiotic efficacy?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) tests against Staphylococcus aureus and Escherichia coli.
  • Time-kill kinetics to evaluate bactericidal activity.
  • β-lactamase inhibition assays using purified enzymes (e.g., TEM-1).
    Controls should include structurally related antibiotics (e.g., thienamycin) to benchmark potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from variations in:

  • Bacterial strains : Susceptibility differs between clinical isolates and lab-adapted strains.
  • Culture conditions : pH, temperature, and media composition affect expression of bacterial β-lactamases.
  • Analytical methods : HPLC purity thresholds and MIC endpoint criteria must be standardized.
    A robust approach involves replicating studies under controlled conditions and applying statistical tools (e.g., ANOVA with post-hoc tests) to isolate variables .

Q. What strategies optimize heterologous expression of this compound biosynthetic genes in non-native hosts?

Key steps include:

  • Codon optimization for the host organism (e.g., E. coli or S. lividans).
  • Co-expression of chaperones to assist in folding large enzymes like carbapenem synthase.
  • Metabolic engineering to supply precursors (e.g., malonyl-CoA).
    Recent advances use CRISPR-Cas9 for precise gene editing and LC-MS to monitor intermediate accumulation .

Q. How can computational models predict this compound’s interaction with novel β-lactamases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study binding affinities. For example:

  • Target : Penicillin-binding protein 2a (PBP2a) in methicillin-resistant S. aureus (MRSA).
  • Parameters : Free energy calculations (MM-PBSA) and hydrogen-bonding patterns.
    Validate predictions with in vitro binding assays and X-ray crystallography .

Q. What ethical and data management considerations apply to studies involving this compound analogs?

  • Data anonymization : Use pseudonymization keys stored separately from clinical data .
  • Open data sharing : Adhere to GDPR and institutional review boards (IRBs) for de-identified datasets.
  • Informed consent : Explicitly address reuse of biological samples in consent forms.
    Tools like FAIR principles ensure data reproducibility and transparency .

Methodological Tables

Q. Table 1: Comparative Biosynthesis of this compound Variants

StrainProductKey EnzymesBlocked Intermediate
S. cattleyaThis compound ACarbapenem synthase, ThioesteraseNone
S. fulvoviridisThis compound CThioesterase (variant)OA-6129 B1
S. fulvoviridis 1501OA-6129 B2Inactive epimeraseOA-6129 B2
Source: Freeman et al. (2008) .

Q. Table 2: Analytical Techniques for this compound Characterization

TechniqueApplicationLimitations
HRMSMolecular weight confirmationRequires high purity (>95%)
NMR (2D)Stereochemical resolutionLimited for trace impurities
X-ray crystallography3D structure determinationRequires crystallizable sample

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